Predicted Physicochemical Profile vs. Unsubstituted Core
Computational prediction tools, such as SwissADME, can quantitatively differentiate 3-bromo-8-chloro-4H-quinolizin-4-one from the unsubstituted 4H-quinolizin-4-one core scaffold. The introduction of bromine and chlorine atoms significantly increases the molecular weight, lipophilicity, and topological polar surface area, which are critical parameters for drug-likeness and permeability. While no direct experimental comparison exists, these in silico metrics establish a baseline for selection when designing focused libraries or probing halogen effects on target binding.
| Evidence Dimension | Predicted Molecular Weight |
|---|---|
| Target Compound Data | 258.50 g/mol |
| Comparator Or Baseline | 4H-quinolizin-4-one (Core): 145.16 g/mol [1] |
| Quantified Difference | 113.34 g/mol increase (78% increase) |
| Conditions | In silico calculation based on molecular formula. |
Why This Matters
This large difference in molecular weight and associated properties demonstrates that the target compound occupies a distinct physicochemical space, which is a primary consideration for selecting building blocks in medicinal chemistry campaigns.
- [1] PubChem. Quinolizin-4-one. Compound Summary CID 135502046. View Source
